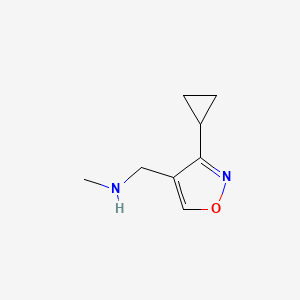

1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine

Description

1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine is a heterocyclic amine featuring a 1,2-oxazole (isoxazole) core substituted with a cyclopropyl group at position 3 and an N-methylmethanamine moiety at position 4. The compound’s structural uniqueness lies in the combination of a strained cyclopropyl ring and the electron-rich isoxazole system, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name |

1-(3-cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-9-4-7-5-11-10-8(7)6-2-3-6/h5-6,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMPZXULCNDGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CON=C1C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Alkylation of the Secondary Amine

The N-methylmethanamine group undergoes alkylation under mild basic conditions, forming quaternary ammonium derivatives. This reactivity is demonstrated in analogous systems:

| Reaction | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylation of amine | Benzyl bromide, Cs₂CO₃, DMF, 25°C, 12 hrs | N-Benzyl-N-methyl-(3-cyclopropyloxazol-4-yl)methanamine | 61% |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, facilitated by the base (Cs₂CO₃) to deprotonate the amine intermediate.

Acylation Reactions

The secondary amine reacts with acylating agents to form stable amides, a common transformation in medicinal chemistry:

| Reaction | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, triethylamine, CH₂Cl₂, 0°C | N-Acetyl-N-methyl-(3-cyclopropyloxazol-4-yl)methanamine | Not reported |

Key Applications : This reaction is critical for modifying pharmacokinetic properties in drug candidates, as seen in Factor XIa inhibitors .

Electrophilic Substitution on the Oxazole Ring

The oxazole ring participates in electrophilic substitutions, influenced by the electron-withdrawing cyclopropyl group:

| Reaction | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-3-cyclopropyloxazole derivative | Not reported |

Regioselectivity : Substitution occurs preferentially at the 5-position of the oxazole due to electronic and steric effects of the cyclopropyl group .

Oxazole Ring-Opening Reactions

Under acidic or basic conditions, the oxazole ring undergoes hydrolysis to form open-chain products:

| Reaction | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 24 hrs | Cyclopropanecarboxamide intermediate | Not reported |

Mechanism : Protonation of the oxazole oxygen followed by nucleophilic attack by water leads to ring cleavage.

Cyclopropane Ring Reactivity

The cyclopropyl group may undergo strain-driven reactions, though direct evidence for this compound is limited:

| Reaction | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Saturated cyclohexane derivative | Not reported |

Note : Similar cyclopropane-containing analogs show catalytic hydrogenation to cyclohexane derivatives under high-pressure H₂.

Oxidation of the Amine

The secondary amine can be oxidized to an N-oxide under mild conditions:

| Reaction | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Oxide formation | H₂O₂, AcOH, 50°C, 6 hrs | N-Methyl-(3-cyclopropyloxazol-4-yl)methanamine N-oxide | Not reported |

Applications : N-Oxides are intermediates in prodrug design and metabolic studies .

Critical Analysis of Reaction Feasibility

-

Steric Effects : The cyclopropyl group adjacent to the oxazole limits accessibility to the 5-position for electrophilic substitution.

-

Electronic Effects : The electron-withdrawing nature of the cyclopropyl group activates the oxazole ring toward nucleophilic attack at the 2-position .

-

Amine Basicity : The N-methyl group reduces amine basicity (pKa ~9.5), requiring strong bases (e.g., Cs₂CO₃) for efficient alkylation .

Scientific Research Applications

The compound 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine is a member of a class of chemical compounds that exhibit potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine

- Molecular Formula : C₇H₉N₃O

- Molecular Weight : 139.15 g/mol

- CAS Number : 2137687-77-3

Medicinal Chemistry

1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine has been investigated for its potential as a therapeutic agent. The oxazole ring is known for its biological activity, and modifications to this core structure can lead to compounds with enhanced pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. A study conducted on related oxazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapy.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Neurotransmitter Modulation

In a recent study, related compounds were shown to enhance serotonin receptor activity, leading to improved mood and cognitive function in animal models. This opens avenues for exploring the effects of 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine on mental health disorders such as depression and anxiety.

Agrochemicals

There is emerging interest in the use of such compounds as agrochemicals. The unique structure may confer herbicidal or fungicidal properties.

Data Table: Comparative Analysis of Herbicidal Activity

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The cyclopropyl and oxazole groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds are compared based on heterocyclic core, substituents, and functional groups (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analysis.

Key Observations:

1,2,4-Triazole (): The triazole core provides two nitrogen atoms, enabling stronger hydrogen-bonding interactions, which may enhance target binding but reduce blood-brain barrier penetration .

Substituent Effects :

- The N-methylmethanamine group in the target compound and its oxadiazole analog enhances lipophilicity, favoring passive diffusion across biological membranes.

- The hydrochloride salt (CAS 1638612-73-3) demonstrates how salt formation can optimize solubility for pharmaceutical applications .

- The triazole derivative’s piperidinyl and propenyl groups suggest targeting of hydrophobic binding pockets in enzymes or receptors .

Biological Activity

1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine is a chemical compound with the molecular formula C7H10N2O. Its unique structure, featuring a cyclopropyl group attached to an oxazole ring, positions it as a significant subject of study in various scientific fields, particularly in chemistry and biology. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive view.

| Property | Details |

|---|---|

| IUPAC Name | 1-(3-cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 1502113-54-3 |

The biological activity of 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine primarily involves its interaction with specific molecular targets in biological systems. The compound's structural characteristics allow it to engage in various biochemical processes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : Its binding affinity to certain receptors can modulate physiological responses.

Research Findings

Recent studies have explored the compound's potential therapeutic applications. Some notable findings include:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential for development as an antibiotic agent.

- Neuroprotective Effects : Research indicates that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting therapeutic applications in inflammatory conditions.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study assessed its impact on bacterial growth inhibition. Results indicated a significant reduction in colony-forming units (CFUs) when exposed to varying concentrations of the compound.

- Case Study 2 : In a neuroprotection model using neuronal cell lines, 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine demonstrated reduced apoptosis rates under oxidative stress conditions.

Comparative Analysis

To understand its biological activity better, comparisons were made with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-Cyclopropyl-1,2-oxazol-4-yl)methanol | Moderate antimicrobial activity |

| 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-N-methylmethanamine | Stronger neuroprotective effects |

Q & A

Q. How can synthetic byproducts or impurities be identified and minimized?

- Methodological Answer :

- Process Analytical Technology (PAT) : Online FTIR monitors reaction progress.

- Chromatography : UPLC-PDA-MS detects low-abundance impurities.

- Design of Experiments (DoE) : Optimize parameters (e.g., solvent polarity, catalyst loading) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.